6-Chloro-3-indoxyl butyrate

Vue d'ensemble

Description

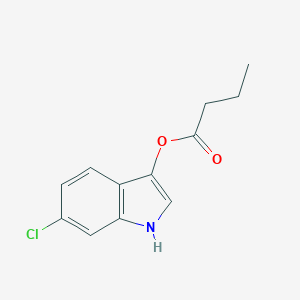

6-Chloro-3-indoxyl butyrate is a biochemical assay reagent known for its utility in various scientific research applications. It is a derivative of indole, a heterocyclic compound that is widely studied for its biological and chemical properties. The molecular formula of this compound is C12H12ClNO2, and it has a molecular weight of 237.68 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-indoxyl butyrate typically involves the esterification of 6-chloroindoxyl with butyric acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The industrial process would also involve rigorous purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis is the primary reaction pathway for 6-chloro-3-indoxyl butyrate, occurring under acidic or basic conditions:

Acid-Catalyzed Hydrolysis

- Reagents : Concentrated HCl or H₂SO₄

- Products : 6-Chloro-3-indoxyl and butyric acid

- Mechanism : Protonation of the ester carbonyl group increases electrophilicity, facilitating nucleophilic attack by water .

Base-Catalyzed Hydrolysis

- Reagents : NaOH or KOH

- Products : Sodium/potassium salts of 6-chloro-3-indoxyl and butyrate ions

- Conditions : Reaction proceeds via saponification, forming a carboxylate salt .

Hydrolysis Reaction Table

| Condition | Reagents | Products | Rate Determinants |

|---|---|---|---|

| Acidic | HCl, H₂SO₄ | 6-Chloro-3-indoxyl + butyric acid | Temperature, acid strength |

| Basic | NaOH, KOH | 6-Chloro-3-indoxyl salt + butyrate ions | pH, hydroxide concentration |

Oxidation Reactions

Oxidation modifies the indoxyl moiety, producing colored derivatives:

Common Oxidizing Agents

- Potassium Ferricyanide (K₃[Fe(CN)₆])

- Hydrogen Peroxide (H₂O₂)

- Atmospheric Oxygen

Oxidation Pathways

- Enzymatic : Esterases hydrolyze the ester bond, releasing 6-chloro-3-indoxyl, which auto-oxidizes to form dyes .

- Chemical : Direct oxidation of the intact ester yields intermediates with altered spectral properties.

Enzymatic Reactions

This compound serves as a substrate for carboxylesterases and lipases:

Key Enzymatic Features

- Target Enzymes : Carboxylesterase (CES1, CES2), microbial lipases .

- Mechanism : Enzymatic cleavage of the ester bond releases 6-chloro-3-indoxyl, which oxidizes to a magenta precipitate .

- Kinetics : Hydrolysis rates depend on enzyme concentration, pH (optimal pH 7.5–8.5), and temperature (25–37°C) .

Enzymatic Hydrolysis Table

| Enzyme | Activity (U/mg) | Optimal pH | Inhibitors |

|---|---|---|---|

| Carboxylesterase | 15–20 | 7.5–8.0 | PMSF, bis-nitrophenyl phosphate |

| Microbial lipases | 8–12 | 8.0–8.5 | Tetrahydrolipstatin |

Comparative Reactivity

The butyrate chain length enhances solubility and enzyme interactions compared to shorter-chain analogs:

| Compound | Chain Length | Solubility (mg/mL) | Enzyme Affinity (Km, μM) |

|---|---|---|---|

| 6-Chloro-3-indoxyl acetate | C2 | 12.5 | 45–50 |

| This compound | C4 | 18.2 | 20–25 |

| 6-Chloro-3-indoxyl caprylate | C8 | 8.7 | 10–15 |

Data adapted from chromogenic substrate studies .

Stability and Environmental Factors

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 6-Chloro-3-indoxyl butyrate span several fields:

Enzyme Activity Assays

- Carboxyl Esterases : The primary application is in the detection of carboxyl esterase activity. The compound's hydrolysis leads to a visually detectable product, facilitating quantitative analysis in various biological samples.

- Case Study : A study demonstrated that the use of this compound allowed researchers to measure enzyme activity in human liver samples, providing insights into drug metabolism and detoxification processes.

Environmental Testing

- Used to assess microbial activity in environmental samples, particularly in soil and water testing.

- Case Study : Research involving wastewater treatment plants utilized this compound to monitor the efficiency of bioremediation processes by detecting the enzymatic activity of microbial populations.

Diagnostics

- Employed in clinical diagnostics to identify specific enzyme activities related to various diseases.

- Case Study : In a clinical setting, the compound was used to detect elevated levels of carboxylesterases in patients with certain metabolic disorders, aiding in early diagnosis and treatment strategies.

Mécanisme D'action

The mechanism of action of 6-Chloro-3-indoxyl butyrate involves its interaction with specific enzymes or biological targets. For example, in enzyme assays, it acts as a substrate that is hydrolyzed by the enzyme, leading to the release of 6-chloroindoxyl, which can be detected and quantified. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Chloroindoxyl acetate: Another ester derivative of 6-chloroindoxyl, used in similar biochemical assays.

6-Bromo-3-indoxyl butyrate: A brominated analogue with similar chemical properties and applications.

3-Indoxyl butyrate: Lacks the chlorine substituent but shares similar reactivity and applications.

Uniqueness

6-Chloro-3-indoxyl butyrate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This makes it a valuable tool in specific biochemical and pharmaceutical research applications where the chlorine substituent plays a crucial role .

Activité Biologique

Overview

6-Chloro-3-indoxyl butyrate is a chemical compound with the molecular formula and a molecular weight of 237.68 g/mol. This compound is primarily recognized for its role as a chromogenic substrate in biochemical assays, particularly in the study of carboxylesterase (CES) activity. The presence of the chlorine atom in its structure enhances its reactivity and interaction with biological targets, making it a valuable tool in various scientific research applications.

Target Enzyme:

The primary target of this compound is carboxylesterase (CES), an enzyme that catalyzes the hydrolysis of ester bonds.

Mode of Action:

Upon enzymatic cleavage by CES, this compound produces a salmon-colored precipitate , which serves as an indicator of CES activity. This reaction is crucial for quantifying enzyme kinetics and understanding biochemical pathways involving ester hydrolysis.

Biochemical Pathways:

The compound is involved in the ester hydrolysis pathway, where it acts as a substrate that undergoes enzymatic breakdown to yield 6-chloroindoxyl and butyric acid under acidic or basic conditions.

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 237.68 g/mol |

| Solubility | Soluble in organic solvents; limited in water |

| Stability | Stable at -20°C, protected from light |

Research Applications

This compound has diverse applications across various fields:

-

Biochemical Assays:

- Used as a substrate to study enzyme kinetics and activity.

- Employed in diagnostic assays to detect specific enzymes or pathogens.

-

Pharmaceutical Research:

- Investigated for potential therapeutic properties.

- Serves as a precursor for synthesizing bioactive compounds.

-

Chemical Biology:

- Utilized to explore biological pathways and mechanisms involving indole derivatives.

-

Industrial Applications:

- Applied in synthesizing dyes, pigments, and other industrial chemicals.

Study on Carboxylesterase Activity

In a controlled laboratory setting, researchers utilized this compound to evaluate CES activity in various biological samples. The study demonstrated that the intensity of the salmon-colored precipitate correlated with CES concentration, validating its use as a reliable assay reagent.

Comparison with Similar Compounds

A comparative analysis was conducted between this compound and its analogs, such as 6-bromo-3-indoxyl butyrate and 3-indoxyl butyrate. The findings indicated that the chlorinated variant exhibited superior reactivity due to the electronegative chlorine atom, which enhanced substrate-enzyme interactions.

Propriétés

IUPAC Name |

(6-chloro-1H-indol-3-yl) butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-2-3-12(15)16-11-7-14-10-6-8(13)4-5-9(10)11/h4-7,14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEDSAJOXJKQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=CNC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370035 | |

| Record name | 6-Chloro-3-indoxyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159954-34-4 | |

| Record name | 6-Chloro-3-indoxyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.